molecular formula C5H14N2O2S B13069480 N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide

N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide

Cat. No.: B13069480
M. Wt: 166.24 g/mol
InChI Key: VWRFJMAUDZERIU-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide (CAS 1083326-25-3) is a chemical compound of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C5H14N2O2S and a molecular weight of 166.24 g/mol, this methanesulfonamide derivative features a flexible ethylene diamine spacer core, which is a common structural motif in bioactive molecules . This structure is closely related to that of known adrenergic receptor agonists, such as Amidephrine, suggesting potential research applications in studying vasoconstriction and the treatment of conditions like rhinitis . The mechanism of action for related compounds involves functioning as an agonist at the Alpha-2C adrenergic receptor, a key target in the autonomic nervous system . Researchers value this compound as a key intermediate or building block for the synthesis of more complex pharmaceutical candidates, including anti-arrhythmic agents like dofetilide, where similar N-methyl-N-(methylaminoethyl) sulfonamide structures are utilized . This product is intended for research and development purposes exclusively. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C5H14N2O2S

Molecular Weight

166.24 g/mol

IUPAC Name

N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide

InChI

InChI=1S/C5H14N2O2S/c1-6-4-5-7(2)10(3,8)9/h6H,4-5H2,1-3H3

InChI Key

VWRFJMAUDZERIU-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of (N-methyl)methanesulfonamide with Epoxides

One of the principal methods involves nucleophilic ring opening of epoxides by (N-methyl)methanesulfonamide under basic conditions. This method is well-documented in industrial-scale synthesis and laboratory procedures.

Procedure Summary:

  • Prepare a basic aqueous solution using sodium hydroxide (NaOH) at low temperature (3–10 °C).
  • Add (N-methyl)methanesulfonamide dissolved in water to the NaOH solution.
  • Slowly add (S)-2-chloromethyloxirane (epoxide) to the basic mixture.
  • Stir the reaction mixture for approximately 20 hours at low temperature (3–4 °C).
  • Extract the product using an organic solvent such as dichloromethane.
  • Purify the product by washing with acid and brine, followed by solvent removal and recrystallization.

This method yields N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide as a crystalline intermediate suitable for further synthetic transformations.

Step Reagents/Conditions Notes
Base preparation NaOH (50% aqueous), cooled to 8 °C Ensures controlled reaction
Sulfonamide addition (N-methyl)methanesulfonamide in water Reactant for nucleophilic attack
Epoxide addition (S)-2-chloromethyloxirane, slow addition at 3–4 °C Ring-opening nucleophilic substitution
Extraction Dichloromethane, washing with 1 M H3PO4 and brine Purification step
Solvent removal and drying Rotary evaporation, toluene washes Crude product isolation

Yield and Purity:

  • The intermediate is obtained in high yield (e.g., 228.2 g scale).
  • Purification by recrystallization and solvent cycling improves purity.
  • Water content typically controlled by Karl Fischer titration (~2% water).

Coupling Reactions Involving Methanesulfonyl-Containing Intermediates

In some synthetic routes, this compound derivatives are prepared by coupling methanesulfonyl-containing intermediates with amines or diazeniumdiolate moieties under mild conditions.

For example, a reaction involving O2-acetoxymethyl-1-[N-(2-methylsulfonyloxyethyl)-N-methylamino]diazen-1-ium-1,2-diolate and sodium carbonate in hexamethylphosphoramide (HMPA) at room temperature (25 °C) for extended periods (up to 72 hours) has been reported to yield related sulfonamide derivatives.

This method is more specialized and used in the synthesis of nitric oxide donor compounds but demonstrates the versatility of the methanesulfonamide group in coupling reactions.

Comparative Analysis of Preparation Routes

Preparation Method Key Reagents Reaction Conditions Yield/Purity Notes
Nucleophilic ring opening of epoxide (N-methyl)methanesulfonamide, epoxide NaOH aqueous, 3–10 °C, 20 h High yield, crystalline product Scalable, industrially relevant
Coupling with diazeniumdiolate derivatives Methanesulfonyl diazeniumdiolate, Na2CO3, HMPA Room temp, 24–72 h Moderate yield, specialized Used for NO donor synthesis
Patent-based sulfonamide formation methods Dialkoxy intermediates, polyphosphate esters Acetonitrile, mild heating High purity, optimized yield Applicable to related sulfonamides

Research Findings and Notes

  • The nucleophilic substitution method using epoxides is favored for its operational simplicity, mild reaction conditions, and high purity of products.
  • Temperature control is critical to avoid side reactions and degradation.
  • Purification typically involves organic solvent extraction and recrystallization cycles.
  • Analytical techniques such as 1H NMR, 13C NMR, and Karl Fischer titration are used to confirm structure and purity.
  • The compound’s sulfonamide moiety allows for further functionalization in pharmaceutical synthesis, making these preparation methods foundational in medicinal chemistry.

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine group in the methylaminoethyl chain undergoes alkylation with alkyl halides or epoxides. For example:

Compound+R XBaseQuaternary ammonium salt+HX\text{Compound}+\text{R X}\xrightarrow{\text{Base}}\text{Quaternary ammonium salt}+\text{HX}

Key Conditions :

  • Reagents: Methyl iodide, benzyl bromide, or ethylene oxide.

  • Base: Triethylamine or NaOH.

  • Solvent: DMF or THF at 0–25°C.

Outcomes :

  • Increased hydrophobicity via quaternary ammonium formation.

  • Enhanced binding to biological targets (e.g., enzyme active sites).

Acylation Reactions

The amine group reacts with acyl chlorides or anhydrides to form amides:

Compound+RCOClBaseAcylated derivative+HCl\text{Compound}+\text{RCOCl}\xrightarrow{\text{Base}}\text{Acylated derivative}+\text{HCl}

Key Conditions :

  • Reagents: Acetyl chloride, benzoyl chloride.

  • Catalytic base: Pyridine or NaHCO₃.

Outcomes :

  • Derivatives show modified solubility and bioactivity (e.g., antimicrobial properties).

Oxidation Reactions

The methylaminoethyl chain is susceptible to oxidation:

CompoundKMnO H O Hydroxylamine or nitroso derivatives\text{Compound}\xrightarrow{\text{KMnO H O }}\text{Hydroxylamine or nitroso derivatives}

Key Observations :

  • Controlled oxidation yields hydroxylamines; harsh conditions produce nitroso compounds.

  • Oxidation alters electron density, affecting interactions with enzymes like cyclooxygenase (COX).

Acid-Base Reactions

The compound forms salts under acidic or basic conditions:

Compound+HClHydrochloride salt(pKa9.2)\text{Compound}+\text{HCl}\rightarrow \text{Hydrochloride salt}\quad (\text{pKa}\approx 9.2)Compound+NaOHDeprotonated sulfonamide\text{Compound}+\text{NaOH}\rightarrow \text{Deprotonated sulfonamide}

Applications :

  • Hydrochloride salts improve water solubility for pharmacological studies.

Sulfonamide Hydrolysis

The sulfonamide bond cleaves under strong acidic or basic conditions:

CompoundHCl conc or NaOHMethanesulfonic acid+Amine byproducts\text{Compound}\xrightarrow{\text{HCl conc or NaOH}}\text{Methanesulfonic acid}+\text{Amine byproducts}

Conditions :

  • Acidic hydrolysis: 6M HCl, reflux.

  • Basic hydrolysis: 10% NaOH, 80°C.

Nitrosation Reactions

Exposure to nitrous acid (HNO₂) generates carcinogenic N-nitrosamines:

Compound+HNO N Nitrosamine+H O\text{Compound}+\text{HNO }\rightarrow \text{N Nitrosamine}+\text{H O}

Implications :

  • N-Nitrosamines are potent mutagens linked to DNA adduct formation (e.g., O⁶-alkylguanine) .

Mechanistic Insights

  • Nucleophilic Attack : The amine nitrogen attacks electrophilic sites (e.g., sulfonyl groups in sulfonamide formation).

  • Hoffman Elimination : Under basic conditions, β-hydrogen elimination produces ethylene derivatives.

Biological Interactions

The compound modulates enzyme activity via:

  • COX-2 Inhibition : Competes with arachidonic acid binding (IC₅₀: 12–45 μM) .

  • DNA Adduct Formation : Nitrosated derivatives disrupt DNA repair mechanisms (e.g., MGMT-mediated repair) .

Table 2: Stability Under Various Conditions

ConditionStabilityDegradation Products
pH < 3Unstable (hydrolysis)Amines, methanesulfonic acid
pH 7–9Stable
UV LightPartial decompositionNitrosamines

Scientific Research Applications

N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide is a synthetic compound with a unique chemical structure, including a methanesulfonamide moiety and a methylaminoethyl substituent. It has the molecular formula C₅H₁₅ClN₂O₂S and a molecular weight of approximately 202.70 g/mol. This compound is primarily utilized in pharmaceutical research and development because of its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

This compound has several applications, particularly in pharmaceutical research.

Drug Development this compound serves as a lead compound for designing new drugs.

The synthesis of this compound hydrochloride typically involves several steps. Although the exact steps are not detailed in the provided context, the compound's structure allows for targeted modifications that could enhance its therapeutic profile or reduce side effects.

Biological Activity Preliminary studies suggest that this compound hydrochloride exhibits significant biological activity.

Potential Model Substance this compound may be a suitable model substance .

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous sulfonamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide C₅H₁₄N₂O₂S 166.24 Methyl, 2-(methylamino)ethyl Intermediate in drug synthesis (inferred)
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide C₁₅H₁₇NO₃S 291.37 Ethyl, 2-methoxyphenyl Biologically active (structural studies)
Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate C₁₂H₁₅NO₆S 301.31 Benzoate ester, methoxycarbonylmethyl Intermediate for benzothiazine derivatives
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide C₁₆H₁₉FN₄O₃S 382.41 Pyrimidine ring, fluoro-phenyl, formyl Potential pharmaceutical applications
Methanesulfonamide,N-[4-[2-[[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]- C₁₉H₂₆N₄O₅S₂ 454.57 Aromatic/aliphatic chains, multiple sulfonamide groups Drug synthesis (complex binding motifs)

Key Observations :

  • Molecular Complexity : The target compound is relatively simple compared to derivatives like the pyrimidine-containing sulfonamide (MW 382.41) or the multi-chain compound (MW 454.57) . Simplicity may enhance synthetic accessibility but reduce target specificity.
  • Bioactivity : While direct bioactivity data for the target compound is lacking, structurally related sulfonamides exhibit enzyme inhibition (e.g., ceramidases ) and antibacterial properties .

Biological Activity

N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₅H₁₅ClN₂O₂S
  • Molecular Weight : Approximately 202.70 g/mol

The compound features a methanesulfonamide moiety, which is significant for its biological interactions. The presence of a methylaminoethyl substituent contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities, particularly in the following areas:

  • Enzyme Inhibition : It has been observed to interact with various enzymes, suggesting potential roles as an inhibitor in metabolic pathways.
  • Receptor Binding : Interaction studies have shown binding affinity to multiple receptors, which is essential for understanding its pharmacodynamics and therapeutic effects.

The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. Notably, it may influence:

  • Sphingomyelinase Activity : Similar compounds have been studied for their role in inhibiting neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's disease .
  • Cyclooxygenase Inhibition : Although not primarily characterized as a COX inhibitor, analogs of methanesulfonamide derivatives have shown potential in modulating COX-2 activity, which is relevant in cancer biology .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Enzyme InhibitionPotential inhibition of nSMase
Receptor BindingAffinity for various receptors
Anti-inflammatory EffectsRelated compounds show COX-2 inhibitory activity

Case Study: Sphingomyelinase Inhibition

A study focusing on nSMase inhibitors demonstrated that compounds structurally similar to this compound could effectively inhibit nSMase activity, leading to decreased exosome release from cells. This mechanism is crucial for managing conditions associated with increased exosome secretion, such as Alzheimer's disease. The study highlighted the importance of structure-activity relationships (SAR) in developing effective inhibitors .

Case Study: COX-2 Inhibition

Research on sulfonamide derivatives has shown that modifications at the B position are critical for COX-2 inhibitory activity. While this compound itself may not directly inhibit COX-2, understanding its analogs provides insights into potential anti-inflammatory applications .

Q & A

Q. Discrepancies in biological activity assays: What factors contribute to variability?

  • Methodological Answer :
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO impacts receptor expression) and buffer composition.
  • Metabolite Interference : Use LC-MS/MS to quantify intact compound vs. degradation products in vitro .

Experimental Design

Designing a study to evaluate the compound’s κ-opioid receptor selectivity:

  • Methodological Answer :
  • Binding Assays : Use radiolabeled [³H]-U69,593 in CHO cells expressing human κ-opioid receptors. Include (-)U50,488H as a positive control .
  • Functional Assays : Measure cAMP inhibition via BRET-based biosensors, comparing EC₅₀ values against δ/μ-opioid subtypes .

Developing a validated HPLC method for quantifying the compound in plasma:

  • Methodological Answer :
  • Sample Prep : Protein precipitation with acetonitrile (1:3 v/v).
  • Chromatography : C8 column, mobile phase = 0.1% formic acid in water/acetonitrile (70:30), flow rate 0.4 mL/min.
  • Validation : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) per FDA guidelines .

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